2-(プロピルチオ)ニコチン酸

概要

説明

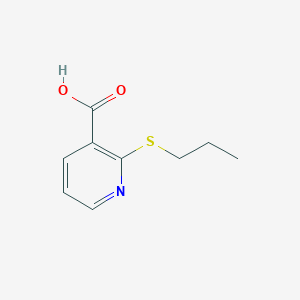

2-(Propylthio)nicotinic acid is an organic compound with the molecular formula C9H11NO2S It is a derivative of nicotinic acid, where a propylthio group is attached to the second position of the pyridine ring

科学的研究の応用

Pharmacological Applications

Cardiovascular Health:

2-(Propylthio)nicotinic acid, like other nicotinic acid derivatives, has been studied for its ability to modulate lipid profiles, particularly in raising high-density lipoprotein (HDL) cholesterol levels. Research indicates that nicotinic acid can reduce the progression of atherosclerosis and lower cardiovascular event risks when used alone or alongside LDL cholesterol-lowering medications .

Mechanism of Action:

The pharmacological effects are mediated through the G protein-coupled receptor GPR109A, which plays a crucial role in the metabolic and vascular effects of nicotinic acid derivatives. This receptor's activation can lead to significant changes in lipid metabolism and may provide therapeutic avenues for treating dyslipidemia .

Dermatological Applications

Skin Treatments:

Recent studies have highlighted the potential of 2-(Propylthio)nicotinic acid in dermatology, particularly for conditions associated with inflammation and skin sensitivity. The compound may act as an antagonist to substance P, a neuropeptide involved in pain transmission and inflammatory responses. This suggests its utility in treating skin disorders such as rosacea, eczema, and other inflammatory conditions .

Topical Formulations:

The compound's ability to enhance NAD+ levels in skin keratinocytes suggests that it could be beneficial in topical formulations aimed at improving skin health and combating photoaging. The Preiss–Handler pathway, which utilizes nicotinic acid for NAD+ synthesis, is active in human epidermal cells, making 2-(Propylthio)nicotinic acid a candidate for developing anti-aging skin products .

Biochemical Research

NAD+ Augmentation:

A significant area of research involves the role of 2-(Propylthio)nicotinic acid in increasing intracellular NAD+ levels. NAD+ is essential for various cellular processes, including energy metabolism and DNA repair. Studies have shown that supplementation with nicotinic acid derivatives can effectively up-regulate NAD+ levels, which is crucial for maintaining cellular health and function .

Case Studies

作用機序

Target of Action

The primary targets of 2-(Propylthio)nicotinic acid are currently unknown. This compound is a derivative of nicotinic acid, which is known to play a role in the biosynthesis pathway that supplies nicotinamide adenine dinucleotide (NAD), an essential cofactor for many oxidation–reduction reactions . .

生化学分析

Biochemical Properties

It is known that nicotinic acid, a similar compound, plays a crucial role in metabolism as a precursor of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential coenzymes in redox reactions

Cellular Effects

Given its structural similarity to nicotinic acid, it may influence cell function in a similar manner, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to nicotinic acid

Metabolic Pathways

Given its structural similarity to nicotinic acid, it may be involved in similar pathways, potentially interacting with enzymes or cofactors and affecting metabolic flux or metabolite levels .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylthio)nicotinic acid typically involves the reaction of nicotinic acid with propylthiol in the presence of a suitable catalyst. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(Propylthio)nicotinic acid may involve a continuous flow process to enhance efficiency and yield. The reaction mixture is passed through a series of reactors where temperature and pressure are carefully controlled. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.

化学反応の分析

Types of Reactions: 2-(Propylthio)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Sodium hydroxide, ethanol as solvent.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted nicotinic acid derivatives.

類似化合物との比較

- Nicotinic acid

- 2-(Methylthio)nicotinic acid

- 2-(Ethylthio)nicotinic acid

Comparison: 2-(Propylthio)nicotinic acid is unique due to the presence of the propylthio group, which imparts different physicochemical properties compared to its analogs. This modification can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications where other derivatives may not be as effective.

生物活性

2-(Propylthio)nicotinic acid is a derivative of nicotinic acid (niacin), characterized by the substitution of a propylthio group at the second position of the pyridine ring. Its molecular formula is C₉H₁₁NO₂S. This compound has garnered attention due to its potential biological activities, particularly in the fields of neuroprotection, inflammation modulation, and lipid metabolism.

The presence of the thioether group in 2-(Propylthio)nicotinic acid enhances its chemical reactivity and biological interactions. The compound can undergo various chemical reactions typical of carboxylic acids and thioethers, including:

- Esterification with alcohols to form esters.

- Amidation with amines to yield amides.

- Nucleophilic substitution reactions due to the reactive nature of its thioether group.

These properties may contribute to its biological efficacy and bioavailability compared to other nicotinic acid derivatives.

Neuroprotective Effects

Research indicates that 2-(Propylthio)nicotinic acid may exhibit neuroprotective properties. It has been studied for its ability to influence pathways related to oxidative stress and inflammation, which are critical in neurodegenerative diseases. Preliminary data suggest that it interacts with nicotinic acetylcholine receptors, potentially influencing neurotransmitter release and neuronal signaling pathways.

Modulation of Inflammatory Responses

The compound may also modulate inflammatory responses through interactions with specific signaling molecules. This activity is particularly relevant in conditions characterized by chronic inflammation, where nicotinic acid derivatives have shown promise in reducing inflammatory markers.

Lipid Metabolism

2-(Propylthio)nicotinic acid shares pharmacological properties with nicotinic acid, which is known for its effects on lipid metabolism. Nicotinic acid has been shown to lower levels of atherogenic lipoproteins (VLDL and LDL) while increasing protective HDL cholesterol levels. This dual action positions it as a potential therapeutic agent for dyslipidemias and cardiovascular diseases .

Comparative Analysis with Similar Compounds

The structural similarity of 2-(Propylthio)nicotinic acid with other thioether derivatives offers insights into its unique biological profile. A comparative analysis highlights several compounds:

| Compound Name | Structure Type | Similarity Factor |

|---|---|---|

| 2-(Benzylthio)nicotinic acid | Thioether derivative | 0.97 |

| 6-(Benzylthio)-5-methylnicotinic acid | Thioether derivative | 0.97 |

| 2-((3-(Methoxycarbonyl)benzyl)thio)nicotinic acid | Thioether derivative | 0.93 |

| 2-((4-Carbamoylbenzyl)thio)nicotinic acid | Thioether derivative | 0.91 |

The propylthio substitution in 2-(Propylthio)nicotinic acid may confer distinct pharmacological properties not observed in other derivatives, particularly affecting solubility, permeability, and receptor interaction profiles.

特性

IUPAC Name |

2-propylsulfanylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5H,2,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMDLVRDBYKTAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30379074 | |

| Record name | 2-(propylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728168 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

175135-22-5 | |

| Record name | 2-(propylthio)nicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30379074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。